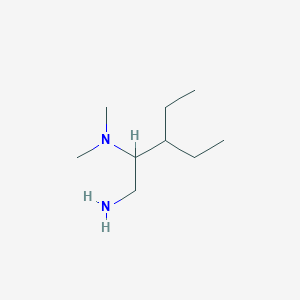
3-(1H-1,3-benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride
Übersicht
Beschreibung
3-(1H-1,3-Benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride is a chemical compound with a complex structure that includes a benzene ring, a benzodiazole moiety, and a carboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,3-Benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride typically involves multiple steps, starting with the formation of the benzodiazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzodiazole intermediate is then reacted with benzene-1-carboximidamide to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazoles or benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzodiazole core is particularly useful in the development of new pharmaceuticals and materials.
Biology: In biological research, 3-(1H-1,3-Benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride is used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine: This compound has shown potential in medicinal applications, particularly in the treatment of various diseases. Its derivatives are being investigated for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism by which 3-(1H-1,3-Benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzodiazole moiety is known to bind to specific sites on these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile
4-[(1H-1,3-Benzodiazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid
Uniqueness: 3-(1H-1,3-Benzodiazol-1-ylmethyl)benzene-1-carboximidamide trihydrochloride stands out due to its specific structural features and reactivity
Eigenschaften
IUPAC Name |
3-(benzimidazol-1-ylmethyl)benzenecarboximidamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4.3ClH/c16-15(17)12-5-3-4-11(8-12)9-19-10-18-13-6-1-2-7-14(13)19;;;/h1-8,10H,9H2,(H3,16,17);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTRTLCDKJYIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)C(=N)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate](/img/structure/B1519467.png)

![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1519471.png)

![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1519474.png)
![2-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide hydrochloride](/img/structure/B1519475.png)
![[(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine hydrochloride](/img/structure/B1519477.png)
![4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride](/img/structure/B1519478.png)


![(8-Benzyl-2,4-dioxo-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1519482.png)
![N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B1519484.png)
